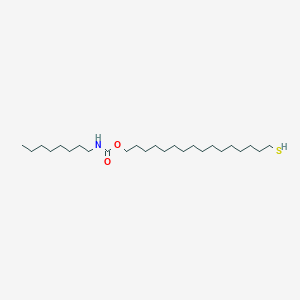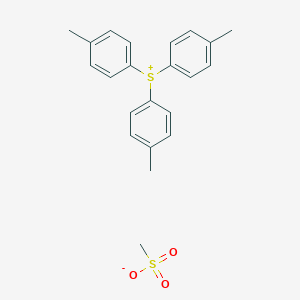
Tris(4-methylphenyl)sulfanium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-methylphenyl)sulfanium methanesulfonate is a chemical compound known for its unique structure and properties It consists of a sulfonium ion with three 4-methylphenyl groups and a methanesulfonate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)sulfanium methanesulfonate typically involves the reaction of tris(4-methylphenyl)sulfonium salts with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-methylphenyl)sulfanium methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Wissenschaftliche Forschungsanwendungen
Tris(4-methylphenyl)sulfanium methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Tris(4-methylphenyl)sulfanium methanesulfonate involves its interaction with molecular targets through its sulfonium ion. The compound can act as an alkylating agent, transferring its alkyl groups to nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(4-methylphenyl)sulfonium bromide
- Tris(4-methylphenyl)sulfonium trifluoromethanesulfonate
Uniqueness
Tris(4-methylphenyl)sulfanium methanesulfonate is unique due to its specific anion, methanesulfonate, which imparts distinct properties compared to other sulfonium salts. The methanesulfonate group enhances the compound’s solubility and reactivity, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
667888-63-3 |
|---|---|
Molekularformel |
C22H24O3S2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
methanesulfonate;tris(4-methylphenyl)sulfanium |
InChI |
InChI=1S/C21H21S.CH4O3S/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;1-5(2,3)4/h4-15H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
HYNQYJZNILSUGY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




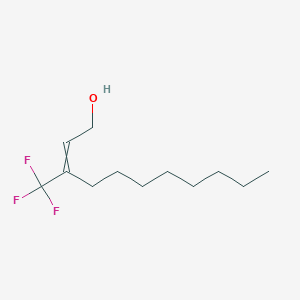
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate](/img/structure/B12539682.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)
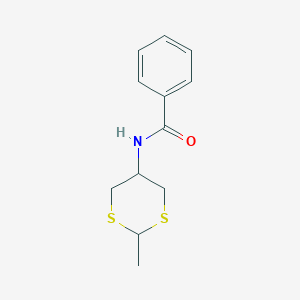
![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
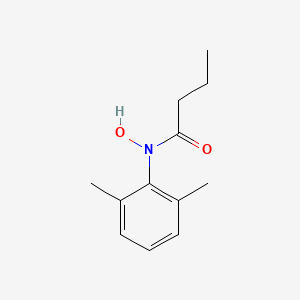
![3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde](/img/structure/B12539727.png)

![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)
